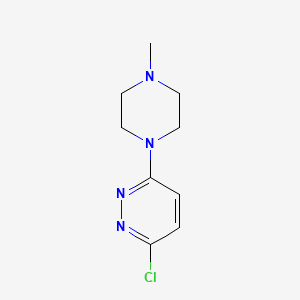
3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine
Übersicht
Beschreibung
3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine is a chemical compound with the molecular formula C9H13ClN4 and a molecular weight of 212.68 . It is mainly used in scientific research.
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and a 4-methylpiperazine group .Wissenschaftliche Forschungsanwendungen
1. Structural and Theoretical Studies
Pyridazine derivatives, including 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine, have been extensively studied for their structural properties. For instance, Sallam et al. (2021) synthesized and characterized triazole pyridazine derivatives, analyzing their crystal structure and performing Density Functional Theory (DFT) calculations. They found significant theoretical and experimental harmony in the structures of these compounds (Sallam et al., 2021). Another study by the same authors in 2021 focused on the structural analysis, DFT calculations, and Hirshfeld surface studies of similar pyridazine derivatives (Sallam et al., 2021).
2. Pharmacological Investigations
3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine has been referenced in pharmacological studies. For example, Druey et al. (1954) described the synthesis of various pyridazines, including 4-methyl-pyridazines, for pharmacological investigations, particularly for their anticonvulsive properties (Druey et al., 1954).
3. Application in Corrosion Inhibition
3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine derivatives have shown potential in corrosion inhibition. Olasunkanmi et al. (2018) tested various 6-substituted 3-chloropyridazine derivatives for their ability to inhibit mild steel corrosion in hydrochloric acid solutions. They found that these derivatives exhibit mixed-type inhibition properties, effectively inhibiting both oxidative and reductive reactions involved in the corrosion process (Olasunkanmi et al., 2018).
4. Agricultural Applications
In agriculture, pyridazine and its derivatives, including 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine, have applications as insecticides, herbicides, and plant growth regulators. Sallam et al. (2022) synthesized a novel pyridazine derivative and conducted a docking study against the fungus Fusarium oxysporum, highlighting its potential use in agriculture (Sallam et al., 2022).
5. Antimicrobial Activity
Studies have explored the antimicrobial potential of pyridazine derivatives. Foks et al. (2005) investigated new pyrazine and pyridine derivatives, including those based on 3-chloropyridazine, for their antibacterial activity. They found these compounds to exhibit significant activity against various bacterial strains (Foks et al., 2005).
6. Antidiabetic Drug Development
3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine-based compounds have also been evaluated for their potential in antidiabetic drug development. Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them for Dipeptidyl peptidase-4 (DPP-4) inhibition, showing promise as anti-diabetic medications (Bindu et al., 2019).
Eigenschaften
IUPAC Name |
3-chloro-6-(4-methylpiperazin-1-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTMXNQTGZLFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427764 | |
| Record name | 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine | |
CAS RN |
27464-17-1 | |
| Record name | 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

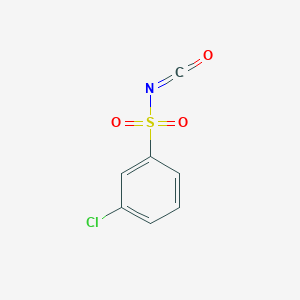
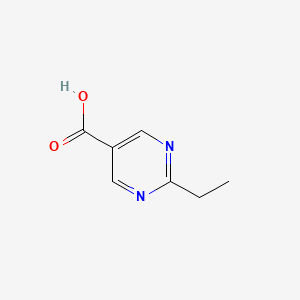
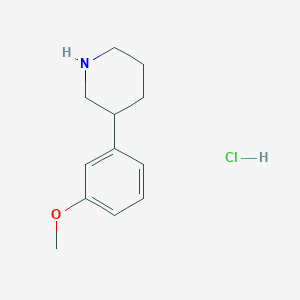
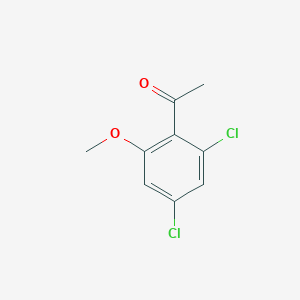
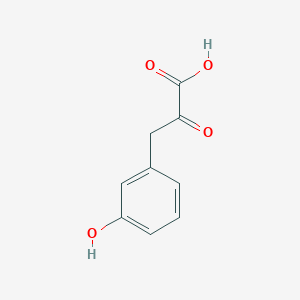
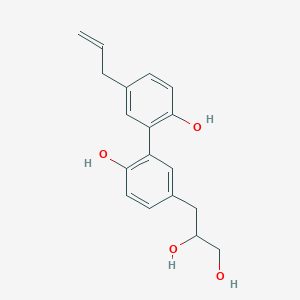
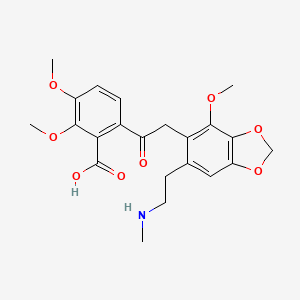
![(2E)-4-{2-[(4-tert-butylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1368159.png)
![N-[2-(p-Cinnamylamino)ethyl]-5-isoquinolone Sulfonamide](/img/structure/B1368161.png)
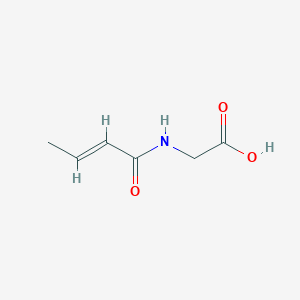
![3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol](/img/structure/B1368164.png)
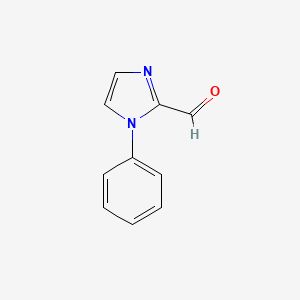
![(6Ar,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1368173.png)
![(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid](/img/structure/B1368175.png)